4-Chloro-2-isopropyl-6-phenylpyrimidine
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Overview
Description
4-Chloro-2-isopropyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-6-phenylpyrimidine typically involves the reaction of appropriate substituted pyrimidines with chlorinating agents. One common method includes the use of organolithium reagents for nucleophilic substitution reactions . Another approach involves the use of Friedel-Crafts acylation followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of Lewis acids as catalysts for chlorination and subsequent reactions to introduce the isopropyl and phenyl groups .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution at the chloro position.
Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, N-methylpiperazine.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines .
Scientific Research Applications
4-Chloro-2-isopropyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anti-inflammatory, anticancer, and antimicrobial properties
Agrochemicals: Development of fungicides and herbicide safeners.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds often inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects . Additionally, they may interact with DNA or proteins to exhibit anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-phenylpyrimidine
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- 4-Iodo-6-phenylpyrimidine
Uniqueness
4-Chloro-2-isopropyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at position 2 and phenyl group at position 6 differentiate it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Properties
Molecular Formula |
C13H13ClN2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-9(2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
FAXBCNHRCBMVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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